2,6-Dimethylphenethyl acetate

Description

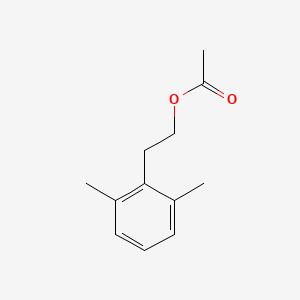

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(2,6-dimethylphenyl)ethyl acetate |

InChI |

InChI=1S/C12H16O2/c1-9-5-4-6-10(2)12(9)7-8-14-11(3)13/h4-6H,7-8H2,1-3H3 |

InChI Key |

PVOSXIKCUULPIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCOC(=O)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethylphenethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 2,6-dimethylphenethyl acetate (B1210297). By analyzing the chemical shifts, signal multiplicities, and correlations, a comprehensive picture of the molecule's connectivity can be assembled.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the different types of protons and their neighboring environments within the 2,6-dimethylphenethyl acetate molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH2) groups of the phenethyl moiety, and the methyl (CH3) groups.

A representative ¹H NMR spectrum of a related compound, phenethyl acetate, shows characteristic shifts that can be used for comparative analysis. In this spectrum, the aromatic protons typically appear as a multiplet in the range of δ 7.44-7.07 ppm. chemicalbook.com The methylene protons adjacent to the oxygen atom of the acetate group (CH2-O) resonate at approximately δ 4.27 ppm, appearing as a triplet. chemicalbook.com The other methylene protons of the ethyl group (Ar-CH2) are observed further upfield as a triplet at around δ 2.93 ppm. chemicalbook.com The methyl protons of the acetate group give rise to a sharp singlet at approximately δ 2.01 ppm. chemicalbook.com For this compound, additional signals for the two methyl groups on the aromatic ring would be expected, typically appearing as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | ~7.0-7.2 | Multiplet |

| Methylene (CH₂-O) | ~4.3 | Triplet |

| Methylene (Ar-CH₂) | ~2.9 | Triplet |

| Aromatic Methyl (Ar-CH₃) | ~2.4 | Singlet |

| Acetate Methyl (CO-CH₃) | ~2.0 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. libretexts.org Generally, carbonyl carbons of esters appear significantly downfield, typically in the range of 170-180 ppm. libretexts.org The carbons of the aromatic ring resonate in the region of 120-140 ppm. The methylene carbons of the phenethyl group and the methyl carbons of the acetate and aromatic substituents appear at higher field strengths. The use of broadband decoupling simplifies the spectrum by removing C-H coupling, resulting in a singlet for each carbon atom. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~171 |

| Aromatic (quaternary, C-CH₃) | ~137 |

| Aromatic (quaternary, C-CH₂) | ~135 |

| Aromatic (CH) | ~128 |

| Aromatic (CH) | ~126 |

| Methylene (CH₂-O) | ~65 |

| Methylene (Ar-CH₂) | ~35 |

| Acetate Methyl (CO-CH₃) | ~21 |

| Aromatic Methyl (Ar-CH₃) | ~19 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net This helps to establish the connectivity of the ethyl group in the phenethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms. princeton.edu This allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the structure. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). princeton.edu This is particularly useful for connecting the different fragments of the molecule, such as linking the acetate group to the phenethyl moiety and the methyl groups to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are in close proximity. princeton.edu This can be used to confirm the substitution pattern on the aromatic ring by observing correlations between the aromatic protons and the protons of the adjacent methyl and ethyl groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks. For 2,6-dimethylphenyl acetate, the molecular weight is 164.20 g/mol . nist.govnist.gov The mass spectrum of the isomeric compound, α,α-dimethylphenethyl acetate, shows a prominent fragment at m/z 132. researchgate.net Another related compound, phenethyl acetate, exhibits a base peak at m/z 104, corresponding to the tropylium (B1234903) ion formed after the loss of the acetate group. chemicalbook.com The fragmentation pattern of this compound is expected to show characteristic losses of the acetyl group and fragments related to the dimethylphenyl moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uliege.be This technique is widely used for the analysis of volatile compounds like fragrance ingredients. uliege.bemostwiedzy.pl In a GC-MS analysis, the sample is first separated into its individual components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

The retention time from the GC provides an additional parameter for identification, and the mass spectrum confirms the identity of the eluted compound. diabloanalytical.com For 2,6-dimethylphenyl acetate, GC-MS analysis would provide its specific retention time under the given chromatographic conditions and a mass spectrum that can be compared with library data for confirmation. For instance, the NIST WebBook provides gas chromatography data for 2,6-dimethylphenyl acetate, including its retention index. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₁₂H₁₆O₂, HRMS provides an experimental mass that can be compared to the calculated theoretical mass. This comparison serves to either confirm or refute the proposed elemental composition. Techniques such as Electrospray Ionization (ESI) are often employed to generate the molecular ions with minimal fragmentation. rsc.org The high resolving power of instruments like a Time-of-Flight (TOF) analyzer allows for the differentiation of isobars (ions of the same nominal mass). rsc.org

A typical HRMS analysis would report the measured mass for the protonated molecule, [M+H]⁺. The close correlation between the measured and calculated mass provides strong evidence for the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₇O₂⁺ | 193.1223 |

| [M+Na]⁺ | C₁₂H₁₆O₂Na⁺ | 215.1042 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific types of chemical bonds. The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.

The most prominent features would include a strong absorption band characteristic of the ester carbonyl group (C=O) and absorptions related to the aromatic ring and alkyl C-H bonds. Saturated esters typically show a C=O stretching vibration in the range of 1735-1750 cm⁻¹. libretexts.org The presence of C-O stretching vibrations, usually appearing as two strong bands between 1000 and 1300 cm⁻¹, would further confirm the ester functionality. libretexts.org

Absorptions due to the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending vibrations in the 650-1000 cm⁻¹ region. libretexts.org

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 2850-3000 | C-H (Alkyl) | Stretch |

| ~1740 | C=O (Ester) | Stretch |

| 1450-1600 | C=C (Aromatic) | Stretch |

| 1000-1300 | C-O (Ester) | Stretch |

Complementary Structural Analysis Methods

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₁₂H₁₆O₂), the theoretical percentages of carbon, hydrogen, and oxygen can be calculated based on their atomic masses. Experimental results from combustion analysis are then compared to these theoretical values. A close match between the experimental and calculated percentages provides strong evidence for the compound's empirical and molecular formula.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 74.96% |

| Hydrogen | H | 1.008 | 16.128 | 8.39% |

| Oxygen | O | 15.999 | 31.998 | 16.65% |

| Total | 192.258 | 100.00% |

X-ray Crystallography (for crystalline derivatives or analogues)

As this compound is likely a liquid or low-melting solid, X-ray crystallographic analysis would require the preparation of a suitable crystalline derivative. While the synthesis and crystallographic analysis of derivatives can be complex, the data obtained is definitive for structural elucidation. anu.edu.auhku.hk To date, a crystal structure for this compound or a closely related crystalline analogue does not appear to be publicly available. If such a study were performed on a suitable derivative, it would unambiguously confirm the connectivity of the atoms and provide insight into the molecule's preferred solid-state conformation. vensel.orgnih.gov

Chemical Reactivity and Transformations of 2,6 Dimethylphenethyl Acetate

Hydrolysis and Saponification Reactions of Ester Linkage

The ester linkage in 2,6-dimethylphenethyl acetate (B1210297) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2,6-dimethylphenethyl alcohol and acetic acid. This reaction can be catalyzed by either acids or bases. Under acidic conditions, the reaction is reversible.

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and results in the formation of 2,6-dimethylphenethyl alcohol and the corresponding salt of acetic acid (e.g., sodium acetate). The steric hindrance provided by the two methyl groups on the phenyl ring can influence the rate of hydrolysis.

Enzymatic hydrolysis of similar esters, such as 2-phenethyl acetate, has also been studied. For instance, acyltransferases can catalyze the hydrolysis of esters in aqueous solutions. nih.gov While specific studies on the enzymatic hydrolysis of 2,6-dimethylphenethyl acetate are not prevalent, the principles of enzymatic catalysis on structurally similar esters are well-established. nih.gov

Table 1: General Conditions for Hydrolysis and Saponification

| Reaction | Catalyst/Reagent | Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., H₂SO₄, HCl) | Heat | 2,6-Dimethylphenethyl alcohol, Acetic acid |

| Saponification (Base-Catalyzed Hydrolysis) | Strong base (e.g., NaOH, KOH) in aqueous or alcoholic solution | Heat | 2,6-Dimethylphenethyl alcohol, Acetate salt |

Aromatic Substitution Reactions on the 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl group of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The two methyl groups are ortho, para-directing and activating. However, the steric hindrance caused by the two methyl groups flanking the substitution site can significantly influence the regioselectivity and reaction rate.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely introduce a nitro group at the 4-position (para to one methyl group and meta to the other) or potentially the 3 or 5-positions (ortho to one methyl group and meta to the other), though the latter would be less favored due to steric hindrance.

Studies on related 2,6-disubstituted phenyl compounds have shown that electrophilic substitution can be challenging due to steric hindrance. For example, the synthesis of 4-chloro-2,6-dimethylphenol (B73967) involves the electrophilic aromatic substitution of 2,6-dimethylphenol (B121312) using N-chlorosuccinimide and ferric trichloride. acs.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2,6-dimethylphenethyl acetate |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | 4-Bromo-2,6-dimethylphenethyl acetate |

| Sulfonation | Fuming H₂SO₄ | 4-(Acetoxyethyl)-3,5-dimethylbenzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 4-Acyl-2,6-dimethylphenethyl acetate |

Reduction of the Ester to Alcohol

The ester group in this compound can be reduced to form 2,6-dimethylphenethyl alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.net This reducing agent is powerful enough to reduce esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters but can be used under specific conditions, sometimes in the presence of a Lewis acid catalyst. Catalytic hydrogenation can also be employed for the reduction of similar esters, though this may also affect the aromatic ring under harsh conditions. cir-safety.org

Table 3: Reagents for the Reduction of this compound

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | 2,6-Dimethylphenethyl alcohol |

| Sodium Borohydride (NaBH₄) | Higher temperatures, specific solvents, or with additives | Generally slow or no reaction; can be effective under certain conditions |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Ni) | 2,6-Dimethylphenethyl alcohol (potential for ring hydrogenation under harsh conditions) |

Derivatization Studies for Further Synthetic Applications

This compound and its primary reaction products can serve as starting materials for the synthesis of other valuable compounds. For instance, the alcohol obtained from hydrolysis or reduction, 2,6-dimethylphenethyl alcohol, can be further functionalized.

One example of derivatization involves the conversion of 2,6-dimethylphenethyl alcohol into other esters through reaction with different acyl chlorides or anhydrides. It can also be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

Furthermore, the aromatic ring can be modified through the substitution reactions mentioned previously, and these derivatives can then be used in more complex syntheses. The steric hindrance of the 2,6-dimethylphenyl group can be strategically utilized to direct reactions to specific positions and to influence the stereochemistry of subsequent transformations.

Table 4: Potential Derivatization Reactions

| Starting Material | Reagent/Reaction | Product | Application |

|---|---|---|---|

| 2,6-Dimethylphenethyl Alcohol | Acyl chloride (R-COCl) | 2,6-Dimethylphenethyl ester | Synthesis of new fragrance compounds or other esters |

| 2,6-Dimethylphenethyl Alcohol | PCC or other mild oxidizing agent | 2,6-Dimethylphenylacetaldehyde | Intermediate for further synthesis |

| 2,6-Dimethylphenethyl Alcohol | KMnO₄ or other strong oxidizing agent | 2,6-Dimethylphenylacetic acid | Intermediate for pharmaceuticals or other fine chemicals |

| 4-Nitro-2,6-dimethylphenethyl Acetate | Reducing agent (e.g., H₂/Pd) | 4-Amino-2,6-dimethylphenethyl acetate | Building block for dyes, polymers, or biologically active molecules |

Natural Occurrence and Biosynthesis of 2,6 Dimethylphenethyl Acetate Non Human Contexts

Identification in Plant Volatile Profiles

Extensive analysis of plant volatile organic compounds has yet to identify 2,6-Dimethylphenethyl acetate (B1210297) as a naturally occurring constituent. The related isomer, α,α-Dimethylphenethyl acetate, has also not been reported to occur in nature. chemicalbook.com This absence from the vast and diverse chemical inventories of the plant kingdom suggests that the specific enzymatic machinery required for its production has not evolved. It is classified as a synthetic aromatic compound used in the formulation of perfumes and other scented products. incibeauty.comcosmileeurope.eu

While other phenethyl acetates and their derivatives are common in floral scents and fruit aromas, the specific substitution pattern of 2,6-Dimethylphenethyl acetate appears to be unique to synthetic chemistry.

Methodologies for Isolation from Natural Sources

Given that this compound is not a known natural product, there are no established methodologies for its isolation from natural sources. The compound is produced through chemical synthesis. A common method for synthesizing acetate esters is through the esterification of a corresponding alcohol. scentree.co

For instance, the synthesis of the related compound 2,6-dimethylbenzyl acetate is achieved by heating 2,6-dimethylbenzyl alcohol with acetic anhydride (B1165640). prepchem.com A similar principle would apply to the synthesis of this compound, where 2,6-Dimethylphenethyl alcohol would be reacted with an acetylating agent like acetic anhydride or acetyl chloride to form the final ester product.

Table 1: Synthetic Production of Related Acetate Esters

| Product | Precursors | Reaction Type |

|---|---|---|

| 2,6-Dimethylbenzyl acetate | 2,6-Dimethylbenzyl alcohol, Acetic anhydride | Esterification |

This table is for illustrative purposes to show common synthetic routes for similar compounds.

Hypothetical Biosynthetic Pathways in Relevant Organisms

Although not documented to occur naturally, a hypothetical biosynthetic pathway for this compound can be proposed based on known biochemical reactions in plants responsible for the formation of similar aromatic esters. maxapress.comfrontiersin.org The biosynthesis of aromatic acetates in plants typically involves a two-step process: the formation of an aromatic alcohol followed by its esterification.

Formation of 2,6-Dimethylphenethyl Alcohol: The biosynthesis would likely start from the amino acid phenylalanine. oup.com Through a series of enzymatic reactions, phenylalanine would be converted into 2,6-dimethyl-phenylacetaldehyde. The exact enzymes for the dimethylation of the phenyl ring at the 2 and 6 positions in this specific pathway are not known, but methylation is a common reaction in plant secondary metabolism. Subsequently, a reductase enzyme would reduce the aldehyde to form 2,6-Dimethylphenethyl alcohol.

Esterification: The final step would involve the esterification of 2,6-Dimethylphenethyl alcohol with acetyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). frontiersin.orgpsu.edu AATs are a diverse family of enzymes in plants responsible for the synthesis of a wide variety of esters that contribute to the aroma of fruits and flowers. frontiersin.org

Table 2: Hypothetical Biosynthetic Pathway for this compound

| Step | Precursor | Intermediate/Product | Enzyme Class (Hypothetical) |

|---|---|---|---|

| 1 | Phenylalanine | 2,6-Dimethyl-phenylacetaldehyde | Aromatic Amino Acid Decarboxylase / Methyltransferase |

| 2 | 2,6-Dimethyl-phenylacetaldehyde | 2,6-Dimethylphenethyl alcohol | Phenylacetaldehyde Reductase |

This proposed pathway remains speculative and highlights a potential route that organisms could theoretically use to produce this compound, even though it has not been observed in nature.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Utilization in the Formation of Advanced Aromatic Compounds

The synthesis of advanced aromatic and heteroaromatic compounds, which form the core of many modern pharmaceuticals, often involves the coupling of various molecular fragments. The 2,6-dimethylphenethyl group, introduced via precursors like 2,6-dimethylphenethyl acetate (B1210297), serves as a key building block in constructing these complex systems.

A prominent example is found in the development of potent and selective inhibitors for G protein-coupled receptor kinase 2 (GRK2), a target implicated in heart failure. nih.gov In the synthesis of a series of these inhibitors, researchers aimed to modify a known inhibitor scaffold to improve its selectivity against other kinases, such as ROCK1. nih.govresearchgate.net This was achieved by introducing sterically bulky groups into a specific hydrophobic subsite of the kinase. nih.gov

The synthesis utilized 2-(2,6-dimethylphenyl)ethanamine, the amine derivative of the target structure, which was coupled to a larger heterocyclic core via an amidation reaction. nih.govumich.edu The introduction of the 2,6-dimethylphenethyl moiety was a critical step that led to a significant improvement in selectivity. nih.gov The steric bulk of the ortho-methyl groups helps to mitigate off-target inhibition by preventing the molecule from binding effectively to the active sites of other related kinases. nih.gov The resulting molecules are advanced, multi-ring heteroaromatic systems whose biological activity is finely tuned by the presence of the 2,6-dimethylphenethyl group. nih.gov

Contribution to Modular Synthesis Approaches

Modular synthesis is a strategy in which complex molecules are assembled from a collection of pre-synthesized, structurally distinct "building blocks." amerigoscientific.comlookchem.com This approach allows for the rapid generation of a library of related compounds, or analogues, by systematically interchanging the constituent blocks. illinois.educaltech.edu This method is highly valuable in drug discovery, where chemists explore how modifying different parts of a molecule affects its biological function. amerigoscientific.combiosolveit.de

Chemical building blocks are typically small molecules with reactive functional groups that allow them to be connected to form larger structures. amerigoscientific.comwikipedia.org 2,6-Dimethylphenethyl acetate, or its functionalized derivatives, is an exemplary building block for these modular approaches. It provides a means to install a specific, sterically demanding aromatic unit onto a molecular scaffold.

In a modular synthesis campaign, a block like the 2,6-dimethylphenethyl group can be "swapped" with other blocks (e.g., an unsubstituted phenethyl group or a 2,6-dichlorobenzyl group) at a specific position in the target molecule. nih.gov By comparing the properties of the resulting analogues, chemists can deduce structure-activity relationships (SAR). For instance, the synthesis of GRK2 inhibitors demonstrated that incorporating the 2,6-dimethyl substitution dramatically improved selectivity compared to less sterically hindered analogues, highlighting the value of this specific building block in a modular toolkit for medicinal chemistry. nih.gov

Development of Scaffold Structures

In medicinal chemistry, a "scaffold" refers to the core structure of a drug molecule. The development of new drugs often involves modifying a known scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. researchgate.net The 2,6-dimethylphenethyl group has proven to be a key component in the strategic development of inhibitor scaffolds.

The development of the aforementioned GRK2 inhibitors provides a clear case study. nih.govresearchgate.net The initial lead compounds were modified by extending the scaffold into a hydrophobic pocket of the enzyme. nih.gov This was accomplished by adding a fourth ring system (the "D-ring") via an amide linker. researchgate.net Researchers tested various substituents at this position, including the 2,6-dimethylbenzyl and 2,6-dimethylphenethyl groups.

The results demonstrated that the 2,6-disubstitution pattern on this appended ring was critical for both potency and selectivity. nih.gov The introduction of the two methyl groups in the 2 and 6 positions created steric bulk that was well-accommodated by the target enzyme, GRK2, but led to steric clashes in the active sites of off-target kinases like GRK1, GRK5, and ROCK1. nih.gov This strategic use of the 2,6-dimethylphenethyl moiety was instrumental in developing a highly selective inhibitor scaffold. nih.gov Crystallographic data suggests that the ethylene (B1197577) linker provides additional flexibility, which may also contribute to the compound's binding profile. nih.govumich.edu

Table 1: Influence of 2,6-Disubstituted Moieties on Kinase Inhibitor Selectivity

This table presents data on how the incorporation of specific building blocks, including the 2,6-dimethylbenzyl group, affects the selectivity of a kinase inhibitor scaffold for its target, GRK2, over other kinases.

| Compound ID | Key Moiety | GRK2 IC₅₀ (nM) | GRK1 Selectivity (Fold) | GRK5 Selectivity (Fold) | ROCK1 Selectivity (Fold) |

| 12a | Benzyl (B1604629) | 770 | >13 | >13 | 1.9 |

| 12l | 2,6-Dichlorobenzyl | 90 | >770 | >770 | 50 |

| 12m | 2,6-Dimethylbenzyl | 120 | >770 | >770 | 80 |

Data sourced from research on G protein-coupled receptor kinase 2 inhibitors. nih.gov IC₅₀ is the half-maximal inhibitory concentration. Selectivity is the ratio of the IC₅₀ for the off-target kinase to the IC₅₀ for GRK2.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The precise and reliable analysis of 2,6-Dimethylphenethyl acetate (B1210297) in diverse research matrices is crucial for understanding its chemical and physical properties. This is accomplished through the use of advanced analytical techniques that offer high sensitivity and selectivity. The methodologies typically involve sophisticated chromatographic separation combined with specialized sample preparation and are rigorously validated to ensure data accuracy.

Environmental Chemical Behavior and Degradation Studies Excluding Biological Effects and Ecotoxicity

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like 2,6-dimethylphenethyl acetate (B1210297), this process can occur through direct or indirect mechanisms.

Direct Photolysis: The molecule itself absorbs photons, leading to an excited state. This excess energy can cause the cleavage of chemical bonds. For an ester like 2,6-dimethylphenethyl acetate, potential cleavage points include the ester linkage or bonds within the phenethyl group.

Indirect Photolysis: This process involves photosensitizing agents present in the environment, such as dissolved organic matter (DOM), nitrate (B79036), and nitrite (B80452) ions. These substances absorb sunlight and produce highly reactive species, primarily hydroxyl radicals (•OH) and singlet oxygen. These reactive oxygen species (ROS) are powerful oxidants that can attack the aromatic ring and the alkyl side chain of the molecule.

Studies on related aromatic compounds show that degradation is often initiated by the attack of hydroxyl radicals. This can lead to the hydroxylation of the aromatic ring or hydrogen abstraction from the alkyl side chain, forming radical intermediates that undergo further oxidation and potential ring-opening. researchgate.netfisheries.org The presence of methyl groups on the benzene (B151609) ring, as in this compound, may influence the rate and sites of radical attack compared to unsubstituted phenethyl acetate. The degradation rate is highly dependent on environmental conditions such as the intensity of solar radiation, the presence of photosensitizers, and the properties of the water body. fisheries.org For example, the photodegradation of some herbicides is favored at pH values where the compounds are in their ionic form. researchgate.net

Table 1: Factors Influencing Photochemical Degradation of Aromatic Compounds

| Factor | Influence on Degradation | Example Mechanism |

|---|---|---|

| Sunlight Intensity | Higher intensity generally increases degradation rate. | More photons are available to initiate photolysis. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer (accelerating degradation) or a light screen (inhibiting degradation). fisheries.org | Production of reactive oxygen species. |

| pH | Affects the chemical form of the compound and the production of radicals. researchgate.net | Influences the ionization state of the molecule. |

| Nitrate/Nitrite | Act as sources of hydroxyl radicals upon UV irradiation. | Photolysis of nitrate generates •OH radicals. |

Chemical Stability and Hydrolytic Degradation in Environmental Media

The primary non-biological, chemical degradation pathway for esters in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding the parent alcohol and carboxylic acid. For this compound, hydrolysis would produce 2,6-dimethylphenethyl alcohol and acetic acid.

The rate of hydrolysis is significantly influenced by pH, temperature, and the molecular structure of the ester.

pH-Dependence: Hydrolysis can be catalyzed by both acids (acid-catalyzed) and bases (base-catalyzed). The rate is typically slowest at a neutral pH and increases under acidic or, more dramatically, alkaline conditions.

Steric Hindrance: The presence of bulky groups near the reaction center can impede the approach of water or hydroxide (B78521) ions, slowing the rate of hydrolysis. The two methyl groups at the ortho positions of the phenyl ring in this compound likely create steric hindrance around the ester functional group, potentially leading to greater hydrolytic stability compared to the unsubstituted phenethyl acetate.

Electronic Effects: Substituents on the phenyl ring can influence the electrophilicity of the carbonyl carbon in the ester group. A study on substituted phenyl acetates demonstrated the influence of the leaving group on the hydrolysis rate. acs.org Research on ethyl benzoates showed that electron-withdrawing groups can alter hydrolytic stability, though the effect also depends on their position (ortho, meta, or para) on the ring. nih.gov

While specific half-life data for this compound is unavailable, the principles of ester hydrolysis suggest it will be relatively stable in neutral environmental waters but will degrade more rapidly in alkaline or acidic conditions, subject to the steric effects of the ortho-methyl groups.

Table 2: Predicted Relative Hydrolytic Stability of Related Esters

| Compound | Structural Feature | Predicted Relative Stability | Rationale |

|---|---|---|---|

| Phenyl Acetate | Unsubstituted phenyl group | Lower | Less steric hindrance, stable phenoxide leaving group. nih.govpearson.com |

| Benzyl (B1604629) Acetate | Phenyl group separated by a methylene (B1212753) | Moderate | Steric hindrance is a factor, but the alkoxide leaving group is less stable than phenoxide. pearson.com |

| Ethyl Benzoate | Unsubstituted benzoate | Moderate | Baseline for comparison of substituted benzoates. nih.gov |

Biotransformation by Microorganisms (Focus on Chemical Changes, not Ecotoxicology)

Biotransformation is a key process in the environmental degradation of many organic compounds. Microorganisms such as bacteria and fungi possess diverse enzymatic systems capable of metabolizing complex molecules. mdpi.com For this compound, microbial degradation would likely proceed via two main routes: hydrolysis of the ester bond and oxidation of the alkylbenzene structure.

Enzymatic Hydrolysis: The most common initial step in the biodegradation of esters is hydrolysis, catalyzed by enzymes like esterases and lipases. researchgate.net This reaction breaks the ester bond to form 2,6-dimethylphenethyl alcohol and acetic acid. These products are generally more water-soluble and can be more readily assimilated by microorganisms as carbon sources. nih.gov For example, bacteria of the genus Bacillus and fungi like Aspergillus niger are known to produce enzymes that hydrolyze acetate esters. mdpi.comresearchgate.net An acyltransferase from Mycobacterium smegmatis has been shown to catalyze the synthesis of 2-phenethyl acetate via transesterification, demonstrating the capability of microbial enzymes to act on this type of substrate. nih.gov

Oxidative Degradation: The alkylbenzene structure can be attacked by microbial oxygenases. Degradation of similar compounds, like linear alkylbenzenes, often involves the oxidation of the alkyl side chain or the aromatic ring. oup.com Microorganisms such as Pseudomonas and Rhodococcus are known to degrade aromatic hydrocarbons. mdpi.com The pathway could involve:

Hydroxylation of the aromatic ring: Monooxygenases or dioxygenases introduce hydroxyl groups onto the benzene ring, leading to catecholic intermediates.

Oxidation of the alkyl side chain: The ethyl group could be oxidized. These oxidative steps typically precede the cleavage of the aromatic ring, eventually leading to the mineralization of the compound into carbon dioxide and water.

The presence of methyl groups on the ring can affect the rate and pathway of degradation. Some microorganisms are highly specialized in degrading substituted aromatic compounds. For instance, a Cupriavidus strain has been shown to degrade 2,6-dichloro-4-nitrophenol, indicating that microbial systems can handle di-substituted aromatic rings. semanticscholar.org

Table 3: Microbial Processes and Enzymes Relevant to the Degradation of this compound

| Microbial Process | Key Enzymes | Chemical Change | Relevant Microorganisms |

|---|---|---|---|

| Ester Hydrolysis | Esterases, Lipases, Acyltransferases | This compound → 2,6-Dimethylphenethyl Alcohol + Acetic Acid | Bacillus sp., Candida antarctica, Mycobacterium smegmatis researchgate.netnih.gov |

| Aromatic Ring Oxidation | Monooxygenases, Dioxygenases | Hydroxylation of the dimethyl-phenyl ring | Pseudomonas sp., Rhodococcus sp. mdpi.com |

| Alkyl Chain Oxidation | Monooxygenases, Dehydrogenases | Oxidation of the ethyl group | Pseudomonas sp., Alcanivorax borkumensis mdpi.com |

| Metabolism of Intermediates | Various | Further breakdown of alcohol and acid products | Diverse soil and water bacteria (e.g., Synergistes) nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of 2,6-dimethylphenethyl acetate (B1210297). These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The presence of the aromatic ring and the ester functional group dictates the primary electronic characteristics of the molecule. The 2,6-dimethyl substitution on the phenyl ring introduces steric and electronic effects. Sterically, the methyl groups can influence the preferred conformation of the phenethyl group relative to the acetate moiety. Electronically, the methyl groups are weakly electron-donating, which can subtly alter the electron density of the aromatic ring.

Another valuable output from quantum chemical calculations is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 2,6-dimethylphenethyl acetate, the MEP would be expected to show a region of negative potential around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenethyl Acetate | -8.5 | -0.5 | 8.0 |

| This compound | -8.3 | -0.4 | 7.9 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of quantum chemical calculations. The values for this compound are extrapolated based on the expected electronic effects of methyl substitution.

Computational Modeling of Spectroscopic Data

Computational methods are widely used to predict and interpret spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural confirmation of synthesized compounds and in the analysis of complex experimental spectra.

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating chemical shifts. modgraph.co.uk This method computes the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. modgraph.co.uk For this compound, computational models would predict distinct signals for the aromatic, methylene (B1212753), and methyl protons, with their chemical shifts influenced by the local electronic environment.

Infrared spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands in an IR spectrum. youtube.com For an ester like this compound, a strong absorption band corresponding to the C=O stretch of the carbonyl group would be predicted, typically in the range of 1735-1750 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, C-O stretching vibrations would be expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | C=O Stretch | ~1740 |

| IR | C-O Stretch | ~1230 and ~1050 |

| ¹H NMR | Aromatic Protons | 6.9-7.1 |

| ¹H NMR | -CH₂- (next to O) | ~4.2 |

| ¹H NMR | -CH₂- (next to ring) | ~2.9 |

| ¹H NMR | Acetate -CH₃ | ~2.0 |

| ¹H NMR | Ring -CH₃ | ~2.3 |

Note: This table presents typical, generalized values for the spectroscopic features of a molecule with the structure of this compound, based on known data for similar compounds.

Reaction Mechanism Predictions and Energy Profiles for Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common route for the synthesis of such esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (acetic acid) with an alcohol (2,6-dimethylphenethyl alcohol) in the presence of an acid catalyst. mdpi.comscienceinfo.com

Theoretical calculations can be used to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. nih.gov The mechanism of Fischer esterification is generally accepted to proceed through a series of steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate. scienceinfo.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. scienceinfo.commasterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. scienceinfo.com

Computational studies can determine the activation energy for each step, thereby identifying the rate-determining step of the reaction. nih.gov For Fischer esterification, the nucleophilic attack of the alcohol or the dehydration step is often found to be rate-limiting. In the case of this compound, the steric hindrance caused by the two methyl groups on the phenyl ring could potentially increase the activation energy for the nucleophilic attack of 2,6-dimethylphenethyl alcohol, thereby slowing down the reaction rate compared to the esterification of an unhindered alcohol like phenethyl alcohol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.